(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-methylbenzoyl group: This step often involves Friedel-Crafts acylation using 2-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying protein-ligand interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to proteins or enzymes, thereby modulating their activity. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-(2-chlorobenzoyl)cyclopentane-1-carboxylic acid
- (1S,3R)-3-(2-fluorobenzoyl)cyclopentane-1-carboxylic acid
- (1S,3R)-3-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid
Uniqueness
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the 2-methylbenzoyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-3-5-12(9)13(15)10-6-7-11(8-10)14(16)17/h2-5,10-11H,6-8H2,1H3,(H,16,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXCWRNKUCYJO-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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